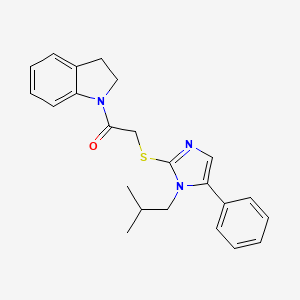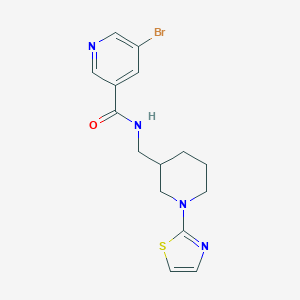
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that features a quinazolinone core, a dichlorophenyl group, and a furan-2-ylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazolinone core with furan-2-ylmethyl halides under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted dichlorophenyl derivatives.
科学的研究の応用
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways involving quinazolinone derivatives.
Industrial Applications: It can be used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one share a similar core structure.
Dichlorophenyl Compounds: Compounds like 3,4-dichlorophenyl isocyanate have similar substituent groups.
Furan-2-ylmethyl Compounds: Compounds such as furan-2-ylmethylamine share the furan moiety.
Uniqueness
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its combination of a quinazolinone core, a dichlorophenyl group, and a furan-2-ylmethyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
941946-52-7 |
|---|---|
分子式 |
C20H14Cl2N4O3 |
分子量 |
429.26 |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H14Cl2N4O3/c21-15-8-7-12(10-16(15)22)23-19(27)25-18-14-5-1-2-6-17(14)24-20(28)26(18)11-13-4-3-9-29-13/h1-10H,11H2,(H2,23,25,27) |
InChIキー |
RSWAYAGOCKGKLE-XIEYBQDHSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


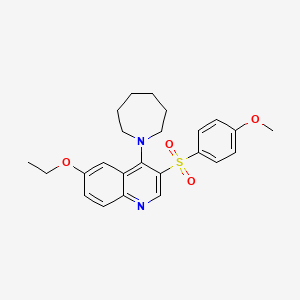
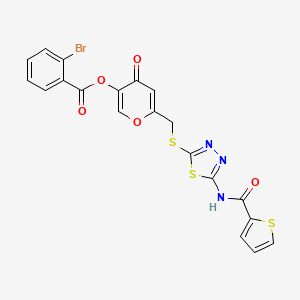
![4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2829397.png)
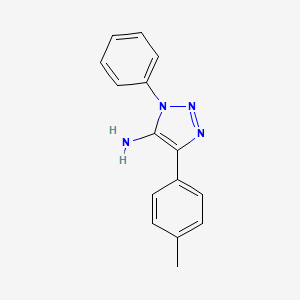


![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)
![4-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2829405.png)

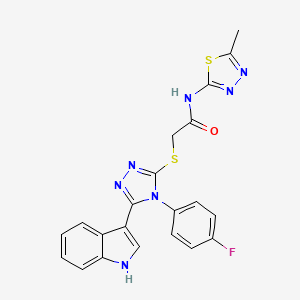
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2829409.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)
